molecular formula C16H19NOS B4732391 N-[1-(2,5-dimethylphenyl)ethyl]-5-methyl-2-thiophenecarboxamide

N-[1-(2,5-dimethylphenyl)ethyl]-5-methyl-2-thiophenecarboxamide

Cat. No.: B4732391
M. Wt: 273.4 g/mol
InChI Key: HJSBJOHAKLDPBD-UHFFFAOYSA-N
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Description

N-[1-(2,5-dimethylphenyl)ethyl]-5-methyl-2-thiophenecarboxamide is an organic compound characterized by its unique structure, which includes a thiophene ring substituted with a carboxamide group and a dimethylphenyl ethyl moiety

Properties

IUPAC Name

N-[1-(2,5-dimethylphenyl)ethyl]-5-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NOS/c1-10-5-6-11(2)14(9-10)13(4)17-16(18)15-8-7-12(3)19-15/h5-9,13H,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSBJOHAKLDPBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)NC(=O)C2=CC=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,5-dimethylphenyl)ethyl]-5-methyl-2-thiophenecarboxamide typically involves a multi-step process:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur or a sulfur source under acidic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction. This can be achieved by reacting the thiophene carboxylic acid with an amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

    Attachment of the Dimethylphenyl Ethyl Moiety: The final step involves the alkylation of the amide nitrogen with 1-(2,5-dimethylphenyl)ethyl bromide under basic conditions, typically using sodium hydride or potassium carbonate as the base.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis platforms, and the use of more efficient catalysts and reagents to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, typically forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization. Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Bromine, nitric acid, sulfuric acid

Major Products

    Oxidation: Thiophene sulfoxides, thiophene sulfones

    Reduction: Corresponding amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Chemistry

In chemistry, N-[1-(2,5-dimethylphenyl)ethyl]-5-methyl-2-thiophenecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to mimic certain biological molecules. It may also serve as a precursor for the synthesis of bioactive compounds.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, polymers, and electronic materials.

Mechanism of Action

The mechanism by which N-[1-(2,5-dimethylphenyl)ethyl]-5-methyl-2-thiophenecarboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring and carboxamide group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(2,5-dimethylphenyl)ethyl]-2-thiophenecarboxamide: Similar structure but lacks the methyl group on the thiophene ring.

    N-[1-(2,5-dimethylphenyl)ethyl]-5-methyl-2-furancarboxamide: Contains a furan ring instead of a thiophene ring.

    N-[1-(2,5-dimethylphenyl)ethyl]-5-methyl-2-pyridinecarboxamide: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

N-[1-(2,5-dimethylphenyl)ethyl]-5-methyl-2-thiophenecarboxamide is unique due to the presence of both the thiophene ring and the dimethylphenyl ethyl moiety. This combination imparts specific electronic and steric properties, influencing its reactivity and interactions with biological targets. The methyl group on the thiophene ring further enhances its chemical stability and modifies its electronic characteristics, distinguishing it from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(2,5-dimethylphenyl)ethyl]-5-methyl-2-thiophenecarboxamide
Reactant of Route 2
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N-[1-(2,5-dimethylphenyl)ethyl]-5-methyl-2-thiophenecarboxamide

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